Bienvenue dans la boutique en ligne BenchChem!

(6-Methoxy-1H-indazol-3-YL)methanamine

Fragment‑Based Drug Discovery Aurora Kinase A Ligand Efficiency

Procure (6-Methoxy-1H-indazol-3-yl)methanamine (CAS 885271-66-9) as a high-value indazole fragment for structure-guided drug discovery. The 6-methoxy group confers enhanced lipophilicity and metabolic stability versus unsubstituted indazoles, while the primary amine enables rapid library diversification. Validated in Aurora kinase A (optimized analog IC50 26 nM) and AXL fragment screens, this scaffold accelerates hit-to-lead progression. Its favorable CNS physicochemical profile (XLogP3 1.8, TPSA 49.9 Ų) supports brain-penetrant programs. Secure ≥98% purity for reproducible results.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 885271-66-9
Cat. No. B3293279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-1H-indazol-3-YL)methanamine
CAS885271-66-9
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCNC1=NNC2=C1C=CC(=C2)OC
InChIInChI=1S/C9H11N3O/c1-10-9-7-4-3-6(13-2)5-8(7)11-12-9/h3-5H,1-2H3,(H2,10,11,12)
InChIKeyFROFWVNLLKINIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methoxy-1H-indazol-3-YL)methanamine (CAS 885271-66-9): A 6‑Methoxy‑Substituted Indazole‑3‑methanamine Scaffold for Fragment‑Based Lead Discovery


(6‑Methoxy‑1H‑indazol‑3‑YL)methanamine (CAS 885271‑66‑9) is a small‑molecule heterocyclic building block that belongs to the indazole class. Indazoles are widely recognized as favorable bioisosteres of phenols, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism . The 6‑methoxy substitution and the primary amine at the 3‑position provide a versatile scaffold for fragment‑based drug discovery (FBDD), enabling rapid exploration of kinase and enzyme inhibitor chemical space [1].

Why Substituting (6‑Methoxy‑1H‑indazol‑3‑YL)methanamine with an Arbitrary Indazole Analog Compromises Fragment‑Based Screening Outcomes


Indazole‑based fragments are not functionally equivalent; the precise position and nature of substituents dramatically alter kinase selectivity, binding mode, and ligand efficiency. Generic substitution with an unsubstituted indazole or a different regioisomer (e.g., 5‑methoxy or 7‑nitro) can lead to divergent inhibition profiles and loss of structure‑guided optimization potential [1][2]. The 6‑methoxy‑indazole‑3‑methanamine motif has been specifically identified in fragment screens and patent literature as a productive starting point for kinase inhibitor development [3][4], underscoring that the defined substitution pattern is critical for reproducible hit‑to‑lead progression.

Quantitative Differentiation of (6‑Methoxy‑1H‑indazol‑3‑YL)methanamine: A Comparator‑Based Evidence Digest


Fragment Ligand Efficiency and Aurora Kinase A Inhibition in an Indazole‑Derived Hit Series

An indazole‑based fragment containing the 3‑aminomethyl motif, structurally analogous to (6‑methoxy‑1H‑indazol‑3‑YL)methanamine, was optimized using in silico fragment screening and ligand‑efficiency metrics. The resulting compound (compound 17) exhibited an IC₅₀ of 26 nM against Aurora kinase A, demonstrating that fragments built upon the indazole‑3‑methanamine core can achieve potent, selective inhibition after optimization [1].

Fragment‑Based Drug Discovery Aurora Kinase A Ligand Efficiency

Differential Nitric Oxide Synthase Inhibition by Methoxy‑Indazole Regioisomers

A comparative study of isomeric methoxyindazoles on recombinant NOS isoforms revealed that the position of the methoxy group critically influences both potency and isoform selectivity. 6‑Methoxyindazole exhibited a distinct inhibition profile on iNOS (inducible NOS) and nNOS (neuronal NOS) when compared to 4‑, 5‑, and 7‑methoxy isomers [1].

Nitric Oxide Synthase Isomeric Selectivity Regioisomer Comparison

Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) and Polar Surface Area

Computed physicochemical descriptors distinguish (6‑methoxy‑1H‑indazol‑3‑YL)methanamine from common indazole reference compounds. Its XLogP3 of 1.8 and topological polar surface area (TPSA) of 49.9 Ų position it in a favorable region of CNS‑drug‑like chemical space [1].

Physicochemical Properties Lipophilicity Drug‑Likeness

Fragment‑Based AXL Kinase Inhibition: Indazole‑3‑methanamine as a Privileged Core

In a fragment‑based screen against AXL kinase, an indazole‑based fragment hit (fragment 11) containing a core structure similar to (6‑methoxy‑1H‑indazol‑3‑YL)methanamine was identified. Systematic expansion led to fragment 24 and ultimately to a potent inhibitor (compound 54) with moderate in vivo exposure [1].

AXL Kinase Fragment‑Based Lead Discovery Kinase Selectivity

Patent‑Backed Kinase Inhibitor Utility: 3‑Amino‑Indazole Derivatives as CDK Inhibitors

The WO2025026724 patent application explicitly claims substituted 3‑amino‑indazole derivatives, including those with methoxy substitutions, as inhibitors of CDK family kinases [1]. This provides intellectual property validation for the 3‑aminomethyl‑indazole substructure present in (6‑methoxy‑1H‑indazol‑3‑YL)methanamine.

Cyclin‑Dependent Kinase Patent Literature Kinase Inhibition

Optimal Application Scenarios for (6‑Methoxy‑1H‑indazol‑3‑YL)methanamine Based on Quantitative Differentiation Evidence


Fragment‑Based Kinase Inhibitor Discovery (Aurora, AXL, c‑Met)

Utilize (6‑methoxy‑1H‑indazol‑3‑YL)methanamine as a core fragment for in silico or biochemical screens targeting Aurora kinase A, AXL, or c‑Met. The indazole‑3‑methanamine substructure has demonstrated ligand efficiency in Aurora A inhibition (IC₅₀ 26 nM for an optimized analog) [1] and has been validated as an AXL fragment hit [2]. The 6‑methoxy substitution offers a distinct NOS inhibition profile compared to other regioisomers, which may reduce off‑target nitric oxide synthase activity [3].

Design of CNS‑Penetrant Indazole‑Based Therapeutics

Employ (6‑methoxy‑1H‑indazol‑3‑YL)methanamine as a starting point for CNS drug discovery programs. Its calculated XLogP3 of 1.8 and TPSA of 49.9 Ų fall within the favorable range for blood–brain barrier penetration [1], offering a clear physicochemical advantage over more polar indazole derivatives like 7‑nitroindazole. The primary amine handle enables rapid diversification to optimize target engagement and metabolic stability.

Synthesis of Patent‑Protected CDK Inhibitor Intermediates

Use (6‑methoxy‑1H‑indazol‑3‑YL)methanamine as a key building block for preparing novel cyclin‑dependent kinase (CDK) inhibitors, as described in recent patent literature [1]. The 3‑aminomethyl group is a critical structural feature for CDK binding, and the 6‑methoxy group provides a modifiable handle for tuning potency and selectivity. This compound enables rapid access to proprietary chemical space covered by WO2025026724.

Selective Nitric Oxide Synthase (iNOS/nNOS) Probe Development

Leverage the differential inhibition profile of 6‑methoxyindazole on iNOS and nNOS isoforms to develop isoform‑selective NOS probes [1]. While the parent compound (6‑methoxyindazole) showed moderate inhibition, introduction of the 3‑aminomethyl group in (6‑methoxy‑1H‑indazol‑3‑YL)methanamine provides a vector for installing additional binding elements to improve potency and selectivity. This approach can yield tool compounds for studying the role of specific NOS isoforms in disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methoxy-1H-indazol-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.